molecular formula C27H26O9 B1671509 Gilvocarcin V CAS No. 77879-90-4

Gilvocarcin V

Cat. No. B1671509
CAS RN: 77879-90-4
M. Wt: 494.5 g/mol
InChI Key: MSXWAMODDZJPTG-QGZLGSDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gilvocarcin V is an antitumor agent and an antibiotic which is active against Gram-positive bacteria . It is produced by the bacterium Streptomyces griseoflavus and other Streptomyces bacteria . It is a strong inhibitor of DNA synthesis .


Synthesis Analysis

The total synthesis of Gilvocarcin V has been achieved in 13 steps . The sequence features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol .


Molecular Structure Analysis

Gilvocarcin V has a benzonaphtopyran-one system, to which the furanose moiety is linked through a C-C glycosyl bond .


Chemical Reactions Analysis

The biosynthesis of Gilvocarcin V contains many intriguing steps, including an oxidative rearrangement, the C-glycosylation, and the generation of a vinyl side chain . These steps all contribute to structural elements of the drug, which are essential for its biological activity .


Physical And Chemical Properties Analysis

Gilvocarcin V has the molecular formula C27H26O9 . Its absorption and emission properties have been characterized in different solvents .

Scientific Research Applications

Biosynthesis and Genetic Studies

  • Gilvocarcin V, an antitumor agent produced by Streptomyces griseoflavus, is part of a family of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics noted for their antitumor activity and low toxicity. Its biosynthesis involves complex steps like oxidative rearrangement and C-glycosylation, crucial for its biological activity. The gilvocarcin (gil) gene cluster's characterization provides insights into its biosynthesis and possibilities for creating improved analogues through combinatorial biosynthesis (Fischer, Lipata, & Rohr, 2003).

Antitumor Activities

  • Gilvocarcin V, along with gilvocarcin M, was discovered in Actinomycete culture broths and identified as having significant antitumor properties against experimental tumors like mouse sarcoma 180 and leukemia P388, demonstrating its potential as a therapeutic agent (Nakano et al., 1981).

DNA Interaction and Light-Induced Modifications

  • Studies have shown that gilvocarcin V can cause DNA damage upon activation by visible light, a process dependent on its interaction with DNA. It's observed to introduce single-strand scission into plasmid DNA, highlighting its unique interaction mechanism with DNA (Tse‐Dinh & McGee, 1987).

Structural Analysis and Synthesis

  • The structural elucidation of gilvocarcin V, achieved through chemical degradation and spectroscopic techniques, has provided a foundation for understanding its chemical nature and potential modifications to enhance its antitumor properties (Takahashi, Yoshida, Tomita, & Shirahata, 1981).

Combinatorial Biosynthesis and Chemical Transformations

  • Gilvocarcin V has been a subject of combinatorial biosynthesis and chemical transformations, aiming to modify its properties for improved biological activities and solubility. Researchers have synthesized analogs like 4′-hydroxy gilvocarcin V, exploring the potential for creating more effective derivatives with improved activity against specific cancer cell lines (Liu et al., 2009). Additionally, efforts to chemically transform gilvocarcin V focused on altering the vinyl side chain, yielding derivatives with varied solubility and antitumor activity, demonstrating the flexibility in modifying its structure (Kikuchi et al., 1993).

Safety And Hazards

Gilvocarcin V shows excellent antitumor activity and a remarkably low toxicity .

Future Directions

The cloning and characterization of the gilvocarcin gene cluster from S. griseoflavus Gö 3592, and its heterologous expression in a foreign host (S. lividans) provides insights regarding the biosynthesis of Gilvocarcin V and lays the foundation for the detailed studies of its intriguing biosynthetic steps . This could possibly lead to the generation of Gilvocarcin analogues with improved biological activities through combinatorial biosynthesis .

properties

IUPAC Name

4-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWHINLKQMCRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80999069
Record name 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

CAS RN

77879-90-4
Record name Gilvocarcin V
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gilvocarcin V
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gilvocarcin V
Reactant of Route 2
Gilvocarcin V
Reactant of Route 3
Gilvocarcin V
Reactant of Route 4
Gilvocarcin V
Reactant of Route 5
Gilvocarcin V
Reactant of Route 6
Gilvocarcin V

Citations

For This Compound
479
Citations
C Fischer, F Lipata, J Rohr - Journal of the American Chemical …, 2003 - ACS Publications
… Gilvocarcin V, an antitumor agent produced by the bacterium Streptomyces griseoflavus Gö … provides insights regarding the biosynthesis of gilvocarcin V but also lays the foundation for …
Number of citations: 126 pubs.acs.org
T Liu, C Fischer, C Beninga, J Rohr - Journal of the American …, 2004 - ACS Publications
… Previous experiments proved that it was possible to produce gilvocarcin V (ca. 25 mg/L) and … lividans (cosG9B3−OIV - ) and consequently was completely converted into gilvocarcin V (1)…
Number of citations: 58 pubs.acs.org
MD Shepherd, T Liu, C Méndez… - Applied and …, 2011 - Am Soc Microbiol
… , including 4-β-C-d-olivosyl-gilvocarcin V (d-olivosyl GV), 4-β-… 4-α-C-l-rhamnosyl-gilvocarcin V (polycarcin V). Preliminary … parent drug congener, gilvocarcin V, against human lung …
Number of citations: 38 journals.asm.org
T Liu, MK Kharel, L Zhu, SA Bright, C Mattingly… - …, 2009 - Wiley Online Library
… biosynthetic sequence of events in the late steps of biosynthetic pathway of gilvocarcin V. … (Apr)-resistance cassette and the entire gilvocarcin V gene cluster)4 was achieved using the …
P Pahari, MK Kharel, MD Shepherd… - Angewandte …, 2012 - Wiley Online Library
… Gilvocarcin V (GV, 4) is the major metabolite of Streptomyces griseoflavus Gö 3592 and various other Streptomyces species. GV is usually produced along with its minor congeners, …
Number of citations: 68 onlinelibrary.wiley.com
R Ma, S Cheng, J Sun, W Zhu, P Fu - Journal of Natural Products, 2022 - ACS Publications
… data (Table 1) with those of gilvocarcin V (8) showed their … its formation process, we dissolved gilvocarcin V (8) in methanol … as a dimeric derivative of gilvocarcin V (8) generated through …
Number of citations: 2 pubs.acs.org
N Noinaj, MA Bosserman, MA Schickli… - Journal of Biological …, 2011 - ASBMB
GilR is a recently identified oxidoreductase that catalyzes the terminal step of gilvocarcin V biosynthesis and is a unique enzyme that establishes the lactone core of the polyketide-…
Number of citations: 28 www.jbc.org
MD Shepherd - 2011 - uknowledge.uky.edu
… as a mechanism of action for gilvocarcin V activity. The excellent … during the biosynthesis of gilvocarcin V including an oxygenase … for the bioactivity of gilvocarcin V, namely starter unit …
Number of citations: 3 uknowledge.uky.edu
MK Kharel, J Rohr - Current opinion in chemical biology, 2012 - Elsevier
… ) [81, 83•], and GilR has been shown to catalyze the very last step of the gilvocarcin biosynthesis by converting pregilvocarcin V (19) to the final lactone containing product gilvocarcin V …
Number of citations: 35 www.sciencedirect.com
TT Wei, JA CHAN, PP ROLLER, U WEISS… - The Journal of …, 1982 - jstage.jst.go.jp
… be the chromophore of 2064A (gilvocarcin V), was detected by … Induction by gilvocarcin V in the BIA agar spot test occurred at … Added in Proof After submission of this paper gilvocarcin V …
Number of citations: 32 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.